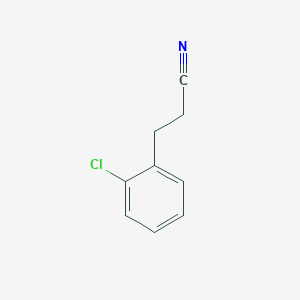
3-(2-Chlorophenyl)propanenitrile
概要
説明
“3-(2-Chlorophenyl)propanenitrile” is a chemical compound with the molecular formula C9H8ClN . It is also known as Propanenitrile, 3-chloro- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanenitrile group attached to a 2-chlorophenyl group . The molecular weight of this compound is 165.62000 .Chemical Reactions Analysis
When “this compound” is treated with sodium amide, a benzyne is formed as an intermediate in this reaction . The nitrile group is not an innocent bystander in this reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.139 g/mL at 25ºC, a boiling point of 83ºC at 0.15 mm Hg, and a flash point of >230 °F .科学的研究の応用
Molecular Structure and Spectroscopic Analysis
Research on compounds structurally related to 3-(2-Chlorophenyl)propanenitrile, such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM), has demonstrated their potential in molecular structure and spectroscopic analysis. Studies utilizing Density Functional Theory (DFT) analysis and vibrational spectroscopy have elucidated the molecular structure, vibrational modes, and electronic properties of these compounds. The molecular electrostatic potential and topological parameters have also been investigated, providing insights into the charge distribution and stability of the molecule. These analyses are essential for understanding the chemical behavior and reactivity of such compounds (Sivakumar et al., 2021).
Antimicrobial and Anticancer Activities
Compounds related to this compound have shown promising antimicrobial and anticancer activities. For instance, CPPPM has been evaluated for its antimicrobial efficacy, revealing significant antibacterial and antifungal effects. This suggests the potential of such compounds in developing new antimicrobial agents. Moreover, molecular docking studies have been utilized to explore the interaction mechanisms of these compounds with various proteins, further affirming their biological relevance and potential in drug discovery (Sivakumar et al., 2021).
Corrosion Inhibition
Research has also explored the use of propaneitrile derivatives as corrosion inhibitors for metals in saline environments. A study on the inhibition of tin corrosion in sodium chloride solutions by propaneitrile derivatives has demonstrated the effectiveness of these compounds in protecting metal surfaces. The study highlighted the mixed type inhibition and the adsorption of these compounds on the tin surface, preventing corrosion without altering the corrosion process's mechanism. Such findings underscore the utility of propaneitrile derivatives in industrial applications, particularly in metal preservation and maintenance (Fouda et al., 2015).
Environmental Applications
The degradation of pollutants in water using advanced oxidation processes is another area of application. The Fe(0)/GAC (granular activated carbon) micro-electrolysis system has been investigated for the degradation of 3,3'-iminobis-propanenitrile, demonstrating the potential of this system in treating water contaminated with nitrile compounds. The study showed that adjusting the system's parameters, such as influent pH and the Fe(0)/GAC ratio, could significantly enhance the degradation efficiency, offering a viable solution for environmental remediation (Lai et al., 2013).
作用機序
Target of Action
The primary target of 3-(2-Chlorophenyl)propanenitrile It is known that nitriles, the class of compounds to which it belongs, often interact with various enzymes and receptors in the body .
Mode of Action
This compound: can undergo a reaction mechanism known as the benzyne mechanism . In this mechanism, protons α to a nitrile group are acidic, allowing them to be deprotonated by a base such as sodium amide . This forms an anion that can act as a nucleophile, initiating the benzyne mechanism .
Biochemical Pathways
The specific biochemical pathways affected by This compound Nitriles in general can participate in various biochemical reactions, including hydrolysis and reduction . These reactions can lead to changes in the concentrations of various metabolites, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of This compound It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may be well-absorbed and distributed in the body .
Result of Action
The specific molecular and cellular effects of This compound Based on its chemical structure and the known reactions of nitriles, it could potentially undergo transformations in the body that result in various metabolites . These metabolites could have various effects on cellular function.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, potentially affecting its reactivity and interactions with biological targets . Additionally, the presence of other compounds, such as enzymes or other drugs, could potentially affect the metabolism and action of This compound .
Safety and Hazards
特性
IUPAC Name |
3-(2-chlorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTXIUJWFHJGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342309 | |
| Record name | 3-(2-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7315-17-5 | |
| Record name | 3-(2-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorohydrocinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

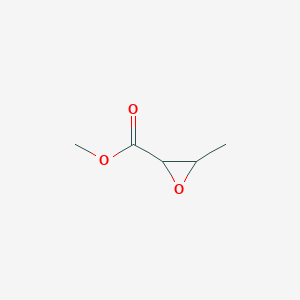
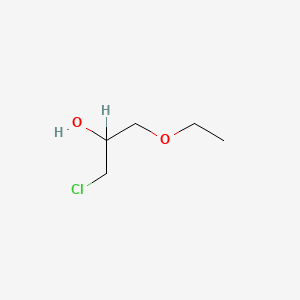


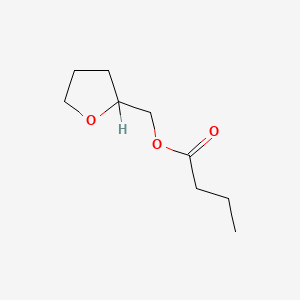
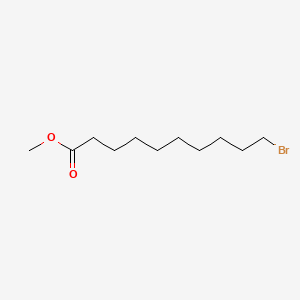
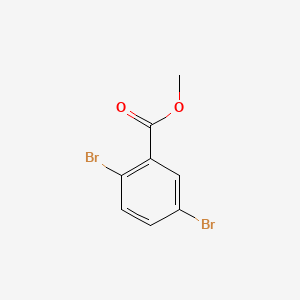
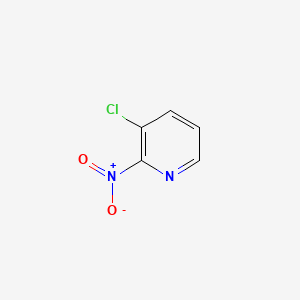
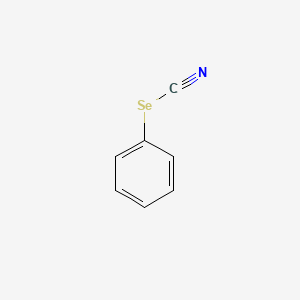
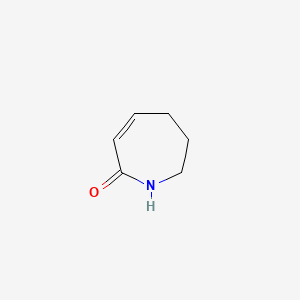
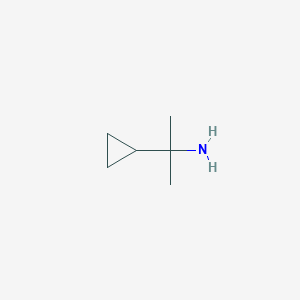
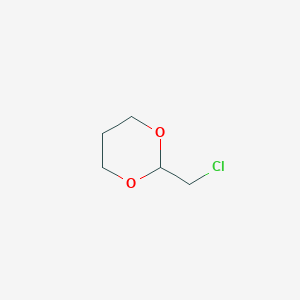
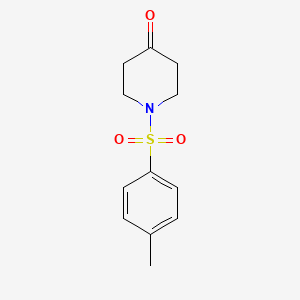
![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)